

A Comprehensive Technical Guide to ADX71743: A Novel mGlu7 Negative Allosteric Modulator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] As a member of the Group III mGlu receptors, mGlu7 is a G-protein coupled receptor that plays a crucial role in the modulation of synaptic transmission and neuronal excitability. The unique pharmacological profile of ADX71743 makes it a valuable tool for investigating the physiological and pathological roles of mGlu7 and a potential therapeutic agent for neurological and psychiatric disorders, particularly anxiety. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological characteristics of ADX71743, supported by experimental data and protocols.

Chemical Properties and IUPAC Name

ADX71743 is a synthetic organic compound with the following IUPAC name: (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one.[1][2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(+)-6-(2,4-dimethylphenyl)-2- ethyl-6,7- dihydrobenzo[d]oxazol-4(5H)- one	[1]
Synonyms	ADX-71743	
Molecular Formula	C17H19NO2	_
Molecular Weight	269.34 g/mol	_
CAS Number	1431641-29-0	
PubChem CID	53391766	
Solubility	Soluble in DMSO and ethanol	_
Storage	Store at -20°C	_

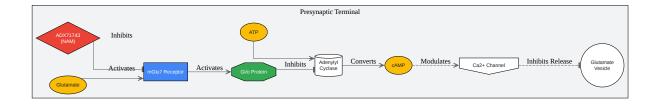
Mechanism of Action: Negative Allosteric Modulation of mGlu7

ADX71743 exerts its pharmacological effects by acting as a negative allosteric modulator of the mGlu7 receptor. Unlike orthosteric antagonists that directly block the glutamate binding site, ADX71743 binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for the endogenous agonist, glutamate, and/or decreases the efficacy of G-protein coupling and subsequent intracellular signaling.

The mGlu7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the mGlu7 receptor by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By negatively modulating the receptor, **ADX71743** attenuates this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

The signaling pathway is illustrated in the diagram below:





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ADX71743 inhibits mGlu7 signaling, reducing the inhibition of adenylyl cyclase.

In Vitro Pharmacology

The in vitro activity of **ADX71743** has been characterized in various cell-based assays. It demonstrates high potency and selectivity for the mGlu7 receptor.

Potency and Selectivity

Assay	Species	IC50	Reference
L-AP4-induced Ca2+ mobilization	Human	63 ± 2 nM	
L-AP4-induced Ca2+ mobilization	Rat	88 ± 9 nM	
Glutamate-induced response	-	22 nM	
L-AP4-induced response	-	125 nM	_
General mGlu7 inhibition	-	300 nM	_



ADX71743 displays negligible activity at other mGlu receptor subtypes, highlighting its selectivity for mGlu7.

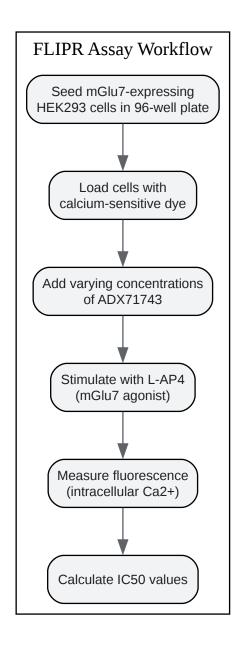
Experimental Protocol: FLIPR-based Intracellular Ca2+ Mobilization Assay

A common method to assess the potency of mGlu7 modulators is the Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells stably expressing the recombinant human or rat mGlu7 receptor.

Methodology:

- Cell Culture: HEK293 cells stably expressing the mGlu7 receptor are cultured in appropriate media and seeded into 96-well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
- Compound Addition: ADX71743 is added at various concentrations to the cell plates and incubated.
- Agonist Stimulation: An EC80 concentration of the mGlu7 agonist, L-2-amino-4phosphonobutyric acid (L-AP4), is added to stimulate the receptor.
- Signal Detection: Changes in intracellular calcium levels are measured as fluorescence intensity using a FLIPR instrument.
- Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.





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Workflow for determining the in vitro potency of ADX71743.

In Vivo Pharmacology

ADX71743 is brain-penetrant and has demonstrated anxiolytic-like effects in various rodent models of anxiety.

Pharmacokinetic Properties



Species	Dose (s.c.)	T1/2 (h)	Cmax (ng/mL)	Reference
Mouse	12.5 mg/kg	0.68	1380	
Mouse	100 mg/kg	0.40	12766	
Rat	100 mg/kg	1.5	16800	_

ADX71743 is bioavailable after subcutaneous administration and effectively penetrates the blood-brain barrier.

Behavioral Effects

ADX71743 has been evaluated in several behavioral paradigms:

- Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents. ADX71743
 increases the time spent in the open arms of the maze, indicative of an anxiolytic effect.
- Marble Burying Test: In this model, a reduction in the number of marbles buried is interpreted
 as an anxiolytic-like response. ADX71743 dose-dependently reduces marble-burying
 behavior.
- Locomotor Activity: ADX71743 does not impair locomotor activity at effective doses, suggesting a lack of sedative side effects.

However, the compound was found to be inactive in models of psychosis and depression, such as the amphetamine-induced hyperactivity test and the forced swim test, respectively.

Experimental Protocol: Elevated Plus Maze Test

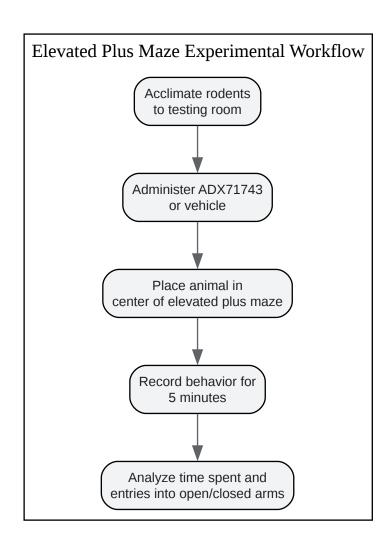
The elevated plus maze is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of drugs.

Methodology:

 Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.



- Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
- Drug Administration: **ADX71743** or vehicle is administered (e.g., subcutaneously) at a specified time before the test.
- Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).
- Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
- Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.





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A typical workflow for the elevated plus-maze test.

Conclusion

ADX71743 is a well-characterized negative allosteric modulator of the mGlu7 receptor with a promising anxiolytic-like profile in preclinical models. Its high potency, selectivity, and brain penetrance make it an invaluable research tool for elucidating the complex roles of mGlu7 in the central nervous system. Further investigation into the therapeutic potential of **ADX71743** and other mGlu7 NAMs is warranted for the development of novel treatments for anxiety and other stress-related disorders.

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